molecular formula C26H34ClNO3 B3939155 N-[(4-Chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}propanamide

N-[(4-Chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}propanamide

Cat. No.: B3939155
M. Wt: 444.0 g/mol
InChI Key: DQRBGILQVIZDQS-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, a methoxyphenyl group, and a dimethyloxan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}propanamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzylamine with 4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl ethyl bromide under basic conditions to form the intermediate compound. This intermediate is then reacted with propanoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}propanamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its structural features allow for various chemical modifications, making it a versatile compound for further development.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-yl]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34ClNO3/c1-5-24(29)28(18-20-6-10-22(27)11-7-20)16-14-26(15-17-31-25(2,3)19-26)21-8-12-23(30-4)13-9-21/h6-13H,5,14-19H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRBGILQVIZDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CCC1(CCOC(C1)(C)C)C2=CC=C(C=C2)OC)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-Chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}propanamide
Reactant of Route 2
Reactant of Route 2
N-[(4-Chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}propanamide
Reactant of Route 3
N-[(4-Chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}propanamide
Reactant of Route 4
N-[(4-Chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}propanamide
Reactant of Route 5
Reactant of Route 5
N-[(4-Chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}propanamide
Reactant of Route 6
N-[(4-Chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}propanamide

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